N-CYCLOPENTYL-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE N-CYCLOPENTYL-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE
Brand Name: Vulcanchem
CAS No.: 308295-07-0
VCID: VC7595198
InChI: InChI=1S/C17H18N2O2S2/c20-15(18-13-8-4-5-9-13)11-19-16(21)14(23-17(19)22)10-12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2,(H,18,20)/b14-10-
SMILES: C1CCC(C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S
Molecular Formula: C17H18N2O2S2
Molecular Weight: 346.46

N-CYCLOPENTYL-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE

CAS No.: 308295-07-0

Cat. No.: VC7595198

Molecular Formula: C17H18N2O2S2

Molecular Weight: 346.46

* For research use only. Not for human or veterinary use.

N-CYCLOPENTYL-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE - 308295-07-0

Specification

CAS No. 308295-07-0
Molecular Formula C17H18N2O2S2
Molecular Weight 346.46
IUPAC Name 2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-cyclopentylacetamide
Standard InChI InChI=1S/C17H18N2O2S2/c20-15(18-13-8-4-5-9-13)11-19-16(21)14(23-17(19)22)10-12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2,(H,18,20)/b14-10-
Standard InChI Key FDRSPBRXRZCLOM-UVTDQMKNSA-N
SMILES C1CCC(C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the thiazolidine class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its molecular formula, C₁₇H₁₈N₂O₂S₂, corresponds to a molecular weight of 346.46 g/mol. Key structural features include:

  • A cyclopentyl group attached to the acetamide moiety.

  • A Z-configured benzylidene substituent at the 5-position of the thiazolidine ring.

  • Sulfanylidene and oxo functional groups at the 2- and 4-positions, respectively .

Table 1: Molecular Descriptors

PropertyValue
IUPAC Name2-[(5Z)-5-Benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-cyclopentylacetamide
SMILESC1CCC(C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S
InChI KeyFDRSPBRXRZCLOM-UVTDQMKNSA-N
XLogP33.2 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which influences intermolecular interactions and biological target binding .

Synthesis and Structural Elucidation

Hypothesized Synthetic Routes

While no published protocols explicitly describe the synthesis of this compound, analogous thiazolidine derivatives are typically prepared via condensation reactions between aldehydes and thiazolidine precursors. A plausible pathway involves:

  • Formation of the thiazolidine core: Reaction of 2-mercaptoacetic acid with a cyclopentylamine derivative to generate the acetamide-thiazolidine intermediate.

  • Benzylidene incorporation: Condensation with benzaldehyde under acidic or basic conditions to introduce the Z-configured substituent .

Critical challenges include ensuring regioselectivity at the 5-position and preserving the sulfanylidene group’s stability during purification. Spectroscopic techniques such as ¹H NMR and IR would confirm the presence of characteristic signals:

  • N-H stretch at ~3300 cm⁻¹ (acetamide).

  • C=O vibrations at ~1700 cm⁻¹ (oxo and acetamide groups) .

Biological Activities and Mechanistic Insights

Table 2: Comparative Bioactivity of Thiazolidine Analogs

CompoundMIC (μg/mL)Target Pathogen
N-Cyclopentyl-2-[(5Z)-...]AcetamideNot testedHypothetical
N-[4-[(5-Cinnamylidene)...]Acetamide12.5Staphylococcus aureus
N-Cyclopropyl-2-[4-Oxo...]Acetamide25.0Candida albicans

Anticancer Mechanisms

The Z-benzylidene group may intercalate into DNA or inhibit topoisomerase II, a mechanism observed in structurally related compounds . Molecular docking studies suggest potential interactions with the ATP-binding pocket of kinases, though experimental validation is required.

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

  • Absorption: High lipophilicity (LogP ≈ 3.2) favors passive diffusion across biological membranes.

  • Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the cyclopentyl and benzylidene groups.

  • Toxicity: The sulfanylidene group may pose hepatotoxic risks at elevated doses, a common issue in sulfur-containing drugs .

Comparative Analysis with Structural Analogs

N-[4-[(5-Cinnamylidene-4-Oxo-1,3-Thiazolidin-2-Ylidene)Amino]Phenyl]Acetamide

This analog (CID: 135483237) replaces the cyclopentyl group with a phenylacetamide moiety. The extended conjugation from the cinnamylidene substituent enhances UV absorption (λₘₐₓ = 320 nm), suggesting utility in photodynamic therapy .

N-Cyclopropyl-2-[4-Oxo-2-(Phenylimino)-1,3-Thiazolidin-5-Yl]Acetamide

The cyclopropyl variant (CID: 135600396) exhibits reduced steric hindrance, improving solubility but compromising metabolic stability .

Future Research Directions

  • Synthetic Optimization: Develop stereocontrolled methods to isolate the Z-isomer exclusively.

  • In Vitro Screening: Prioritize assays against multidrug-resistant bacteria and triple-negative breast cancer cells.

  • Formulation Studies: Explore nanoencapsulation to mitigate solubility limitations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator